![molecular formula C16H23NO5 B13689323 tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate
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Overview
Description
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate: is an organic compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is characterized by the presence of a tert-butyl group, an ethoxy group, and a Cbz (carbobenzyloxy) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
The synthesis of tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate typically involves multiple steps. One common method includes the following steps :
Starting Materials: tert-Butyl acetate, 2-chloroethanol, sodium hydride, sulfur trioxide, thionyl chloride, triethylamine, acetic anhydride, dimethylformamide, magnesium, ethyl ether, and carbon dioxide.
Reaction Steps:
Chemical Reactions Analysis
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate depends on its intended use. In chemical reactions, it acts as a reagent that participates in various transformations, such as nucleophilic substitution and esterification. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and catalysts.
Comparison with Similar Compounds
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate can be compared with similar compounds such as:
tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: This compound contains a chlorosulfonyl group instead of a Cbz-amino group, making it more reactive in certain chemical reactions.
tert-Butyl 2-[(2-hydroxyethyl)amino]acetate: This compound has a hydroxyethyl group instead of an ethoxy group, which affects its reactivity and applications.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate: This compound has a similar structure but with an ethyl group instead of a tert-butyl group, influencing its physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C16H23NO5 |
---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl 2-[2-(phenylmethoxycarbonylamino)ethoxy]acetate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(18)12-20-10-9-17-15(19)21-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,19) |
InChI Key |
WKWHDLIYFZGDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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